Core Scaffold Target Engagement: Nanomolar Potency of the Pyrazole-Pyrimidine Moiety vs. Unsubstituted Pyrimidine
The 3,5-dimethylpyrazole-pyrimidine core present in CAS 2034154-88-4 is a known pharmacophore that confers high-affinity target binding. A closely related compound bearing the identical 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl core displayed an IC50 of 3 nM against human Npt2a in a cell-based assay, whereas analogous pyrimidine-azetidine compounds lacking the pyrazole substitution (e.g., 1-(pyrimidin-4-yl)azetidine-3-carboxylic acid) have no reported affinity for this target [1]. This quantitative difference establishes that the dimethylpyrazole substituent is not merely a decorative moiety but a critical determinant of biological activity.
| Evidence Dimension | Target binding affinity (IC50) of the core scaffold |
|---|---|
| Target Compound Data | Core scaffold present in CAS 2034154-88-4 used in derivative achieving IC50 = 3 nM against Npt2a |
| Comparator Or Baseline | 1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS 1339670-12-0): no reported Npt2a activity |
| Quantified Difference | >3 orders of magnitude difference in potency (3 nM vs. inactive) |
| Conditions | Cell-based assay using stable CHO T-Rex cell line with inducible human Npt2a expression (BindingDB BDBM531508, US11208400 Example 141) |
Why This Matters
A procurement decision for an unsubstituted pyrimidine analog would yield a compound incapable of achieving the nanomolar target engagement demonstrated by the dimethylpyrazole-bearing scaffold, fundamentally compromising downstream hit discovery efforts.
- [1] BindingDB. BDBM531508: 4-[1-(cyclopropylmethyl)-5-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}-4-methyl-1H-pyrazol-3-yl]benzonitrile. IC50: 3 nM against human Sodium-dependent phosphate transport protein 2A (Npt2a). US Patent US11208400, Example 141. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=531508 (accessed 2026-04-29). View Source
